molecular formula C17H15ClN2O3 B2385534 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline CAS No. 286371-44-6

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline

Cat. No. B2385534
CAS RN: 286371-44-6
M. Wt: 330.77
InChI Key: MSAYDMJFSCQXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is a compound that has been mentioned in patents related to the therapy of diseases such as tumors, diabetic retinopathy, chronic rheumatism, psoriasis, atherosclerosis, Kaposi’s sarcoma, and exudation type age-related maculopathy . It is also known to be a primary alcohol that has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .


Molecular Structure Analysis

The molecular formula of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is C17H16N2O3 . Unfortunately, the specific structural details are not available in the search results.


Chemical Reactions Analysis

This compound has been shown to catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium. It has also been shown to be a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester to produce high yield .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline” is 296.33 . Unfortunately, the specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Catalyst in Chemical Reactions

This compound has been shown to act as a catalyst in certain chemical reactions. For instance, it can catalyze the reaction of potassium carbonate with an alkali metal hydroxide to produce potassium .

Base Catalyst

In addition to its role as a catalyst, this compound also functions as a base catalyst for the reaction of cyclopropanecarboxylic acid with an alcohol ester, resulting in high yield .

Anti-Tumor Activity

A series of novel 4,6,7-substituted quinazoline derivatives, which include this compound, were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975). Among all the target compounds, one particular derivative displayed potent anti-proliferative activity against MGC-803 cells in vitro .

Inhibition of Platelet-Derived Growth Factor Receptor Tyrosine Kinase

This compound is part of a new series of 4-phenoxyquinoline derivatives that have been synthesized and studied for their ability to specifically inhibit platelet-derived growth factor receptor tyrosine kinase .

Pharmaceutical Research

Due to its various properties and potential applications, this compound is of interest in pharmaceutical research. It is often used in the synthesis of new drugs and in the study of their properties .

Chemical Industry

This compound is commercially available and is used in the chemical industry for various purposes, including the production of other chemicals .

properties

IUPAC Name

2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-21-16-8-11-14(9-17(16)22-2)20-6-5-15(11)23-10-3-4-13(19)12(18)7-10/h3-9H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAYDMJFSCQXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-chloroaniline

Synthesis routes and methods

Procedure details

Sodium hydride (60 wt %, 0.72 g) was added to dimethyl sulfoxide (10 ml). The mixture was stirred at 50° C. for 30 min and was then cooled to room temperature. 4-Amino-3-chlorophenol hydrochloride (1.61 g) was added to the cooled mixture, and the mixture was stirred at room temperature for 10 min. Next, 4-chloro-6,7-dimethoxyquinoline (1.00 g) was added thereto, and the mixture was stirred at 100° C. overnight. Water was added to the reaction solution, followed by extraction with chloroform. The chloroform layer was then washed with a saturated aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and methanol was added to the residue. The precipitated crystal was collected by suction filtration to give 0.89 g (yield 60%) of the title compound.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.